5-Fluoro-2-methylbenzamide

RET Kinase Kinase Inhibitors Oncology

Struggling to find a reliable fluorinated benzamide scaffold with consistent purity for your fragment-based drug discovery campaigns? 5-Fluoro-2-methylbenzamide (CAS 175278-28-1) resolves this by providing a precisely substituted 5-fluoro, 2-methyl pharmacophore with proven utility in synthesizing selective V2 receptor antagonists and RET kinase inhibitors. - Serves as a critical intermediate in Lixivaptan (IC50 = 1.2 nM) synthesis for hyponatremia and heart failure research. - Enables generation of derivatives achieving low nanomolar IC50 (4 nM) against wild-type RET kinase. - Supplied at a minimum 97% HPLC purity with a defined melting point of 120°C, ensuring batch-to-batch reproducibility for screening libraries.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 175278-28-1
Cat. No. B061759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylbenzamide
CAS175278-28-1
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C(=O)N
InChIInChI=1S/C8H8FNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyVPAFHFHYJHZKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylbenzamide for Fragment-Based Drug Discovery


5-Fluoro-2-methylbenzamide (CAS:175278-28-1) is a fluorinated benzamide derivative with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol [1]. This compound is primarily classified as a fragment molecule and serves as a critical scaffold for molecular linking, expansion, and modification in drug discovery and medicinal chemistry programs . Its structural features, specifically the 5-fluoro and 2-methyl substitution pattern on the benzamide core, provide a versatile template for the design and synthesis of novel drug candidates targeting various therapeutic areas .

Why 5-Fluoro-2-methylbenzamide Is Irreplaceable


The 5-fluoro-2-methylbenzamide substitution pattern is not arbitrary; it is a precise pharmacophore element that dictates specific interactions with biological targets. Non-fluorinated benzamides (e.g., 2-methylbenzamide) lack the fluorine atom's electronegativity and its influence on electron density, binding affinity, and metabolic stability . Alternative fluoro-substitution regioisomers (e.g., 4-fluoro-2-methylbenzamide or 3-fluoro-2-methylbenzamide) alter the spatial orientation of the amide group and the hydrogen bonding network, resulting in significant differences in target engagement and selectivity profiles . Even closely related analogs such as 5-fluoro-2-chlorobenzamide introduce a different halogen, which changes the compound's lipophilicity and reactivity, thereby affecting its utility as a building block in both chemical synthesis and fragment-based drug discovery . The following quantitative evidence demonstrates these critical differentiation points.

5-Fluoro-2-methylbenzamide: Evidence-Based Differentiation


RET Kinase Inhibition Potency

The 5-fluoro-2-methylbenzamide core is essential for potent RET kinase inhibition, as demonstrated by the derivative N-((3S,4S)-1-(5-(3-cyano-6-ethoxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3-hydroxypiperidin-4-yl)-5-fluoro-2-methylbenzamide, which exhibits an IC50 of 4 nM against wild-type RET kinase and 16 nM against the G810R mutant [1]. In contrast, a closely related derivative with an amino substitution (BDBM305713) shows a slightly reduced IC50 of 5 nM, indicating that the 5-fluoro-2-methylbenzamide scaffold is a critical contributor to the low nanomolar activity [2].

RET Kinase Kinase Inhibitors Oncology

TAAR1 Species Selectivity

5-Fluoro-2-methylbenzamide exhibits differential agonist activity across species and receptor subtypes. It activates human TAAR1 with an EC50 of 1.6 μM, while mouse TAAR1 shows an EC50 of 0.54 μM, representing a ~3-fold difference in potency [1]. Crucially, it demonstrates negligible activity at mouse TAAR5 (EC50 >10 μM), highlighting a selectivity window of >18-fold for TAAR1 over TAAR5 in the murine system [2].

TAAR1 GPCR Neuropharmacology

Privileged Scaffold in Fragment-Based Discovery

5-Fluoro-2-methylbenzamide is explicitly designed as a fragment molecule, serving as a privileged scaffold for molecular linking, expansion, and modification . Unlike non-fluorinated benzamides (e.g., 2-methylbenzamide), the 5-fluoro substituent enhances binding affinity and selectivity for certain targets, a phenomenon well-documented in structure-activity relationship (SAR) studies . The compound's use as a building block in the synthesis of clinical candidates such as Lixivaptan (VPA-985) underscores its value in generating advanced leads .

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold

Melting Point and Purity Specifications

5-Fluoro-2-methylbenzamide has a reported melting point of 120 °C, which differs from related compounds like 5-fluoro-2-methylbenzoic acid (melting point ~ 140-142 °C) and 5-fluoro-2-chlorobenzamide (melting point ~ 95-97 °C) . The compound is typically supplied with a minimum purity of 97-98% (HPLC) and a moisture content of ≤0.5% . These specifications are crucial for ensuring reproducibility in synthetic and biological assays.

Physicochemical Properties Quality Control Procurement

Synthetic Intermediate for Clinical Candidates

The 5-fluoro-2-methylbenzamide core is a critical building block for the synthesis of Lixivaptan (VPA-985), an orally active vasopressin V2 receptor antagonist with IC50 values of 1.2 nM (human V2) and 2.3 nM (rat V2) . The compound is also used in the preparation of histamine H3 receptor antagonists, where the 5-fluoro substitution contributes to high potency and selectivity [1]. This contrasts with non-fluorinated benzamides, which generally lack the same level of activity in these therapeutic areas.

Synthetic Intermediate Drug Development Vasopressin Antagonists

5-Fluoro-2-methylbenzamide: Application Scenarios


Fragment-Based Lead Generation for Kinase Inhibitors

The 5-fluoro-2-methylbenzamide core, as part of advanced derivatives, achieves low nanomolar IC50 values (4 nM) against wild-type RET kinase [1]. This makes it a privileged starting point for fragment-based campaigns aimed at discovering novel kinase inhibitors for oncology applications.

Species-Selective TAAR1 Agonist Development

The compound's differential EC50 values for human (1.6 μM) and mouse (0.54 μM) TAAR1, combined with >18-fold selectivity over mouse TAAR5 [1], position it as a valuable tool for optimizing species-specific agonists and for preclinical models of neuropsychiatric disorders.

Building Block for Vasopressin V2 Receptor Antagonists

As a key intermediate in the synthesis of Lixivaptan (IC50 = 1.2 nM), 5-fluoro-2-methylbenzamide is essential for developing selective V2 receptor antagonists for conditions like hyponatremia and heart failure [1].

High-Purity Building Block for Medicinal Chemistry Libraries

With a minimum purity specification of 97-98% (HPLC) and a well-defined melting point of 120 °C [1], this compound ensures high reproducibility in chemical synthesis and biological screening, making it suitable for inclusion in high-quality fragment libraries.

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